Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate
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Overview
Description
Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate typically involves the esterification of 2-[(4-fluorophenyl)carbamoyl]benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-[(4-fluorophenyl)carbamoyl]benzoic acid and propanol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of carbamoyl groups.
Major Products Formed
Hydrolysis: 2-[(4-fluorophenyl)carbamoyl]benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Scientific Research Applications
Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-fluorophenyl)carbamoyl]benzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-[(4-fluorophenyl)carbamoyl]benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The propyl ester group also imparts different physicochemical properties compared to methyl or ethyl esters, affecting its solubility and stability.
Properties
CAS No. |
62377-19-9 |
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Molecular Formula |
C17H16FNO3 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
propyl 2-[(4-fluorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H16FNO3/c1-2-11-22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
ZEZNWURUDWSRER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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